5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole
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Overview
Description
5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is an organic compound. This compound is a heterocyclic compound with multiple fluorine atoms, which gives it unique structure and properties . It is a solid substance that may have special thermal stability and solubility . Its structure contains multiple fluorine atoms, which may exhibit strong electrophilicity and inertness .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance that may have special thermal stability and solubility . Its structure contains multiple fluorine atoms, which may exhibit strong electrophilicity and inertness .Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis Techniques : Research by Shelke et al. (2007) describes environmentally benign synthesis methods for fluorine-containing pyrazolone derivatives, highlighting a comparative study of conventional, ultrasonication, and microwave techniques. This includes compounds similar to the 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole (Shelke et al., 2007).
Antimicrobial Activity : The same study by Shelke et al. also screened these compounds for antimicrobial activity, demonstrating potential applications in this field (Shelke et al., 2007).
Improved Synthesis Procedures : Grünebaum et al. (2016) developed an improved synthesis procedure for trifluoromethyl substituted pyrazoles, which might include compounds structurally similar to the one . This research emphasized low-cost and easily available starting materials (Grünebaum et al., 2016).
Crystal Structure Analysis : Chopra et al. (2007) studied the crystal structure of related substituted pyrazolines, providing insights into their molecular interactions and conformations, which could be relevant to similar compounds (Chopra et al., 2007).
Applications in Medicinal Chemistry and Agrochemistry
- Synthesis of Fluorinated Pyrazoles : Levchenko et al. (2018) elaborated on the facile synthesis of 5-fluoropyrazoles, which included the synthesis of the fungicide Penflufen and other functionalized 5-fluoropyrazoles. These compounds serve as building blocks in medicinal chemistry and agrochemistry (Levchenko et al., 2018).
Applications in Materials Science
- Phosphorescent Properties : Yang et al. (2005) synthesized a series of heteroleptic Ir(III) metal complexes bearing N-phenyl-substituted pyrazoles, aiming for efficient room-temperature blue phosphorescence. This research indicates potential applications of fluorinated pyrazoles in materials science, specifically in the development of blue phosphorescent emitters (Yang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F9N2/c13-9-7(11(16,17)18)8(10(14,15)12(19,20)21)22-23(9)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYQBUTVGYDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(C(F)(F)F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F9N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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